2-Difluoroethoxyphenol
Description
2-(2,2-Difluoroethoxy)-6-fluorophenol (CAS: 1822852-61-8) is a fluorinated phenolic compound with the molecular formula C₈H₇F₃O₂ and a molecular weight of 192.14 g/mol . The structure features a phenol ring substituted with a 2,2-difluoroethoxy group at the 2-position and a fluorine atom at the 6-position. This compound is synthesized with a purity of ≥95% and is primarily utilized in research and industrial applications, such as pharmaceutical intermediate synthesis or material science, where fluorinated aromatic compounds are valued for their electronic and steric properties .
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)phenol |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8,11H,5H2 |
InChI Key |
PZBOFGVPUPDBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(2,2,2-Trifluoroethoxy)phenol (CAS: 160968-99-0)
- Molecular Formula: C₈H₇F₃O₂ (identical to 2-(2,2-Difluoroethoxy)-6-fluorophenol).
- Key Differences: Contains a 2,2,2-trifluoroethoxy group instead of a 2,2-difluoroethoxy substituent. Lacks the 6-fluoro substitution on the phenol ring.
- Applications : Used as a reference standard in analytical method development (e.g., for abbreviated new drug applications) due to its high purity and traceability to pharmacopeial standards .
2-Fluorophenol (CAS: 367-12-4)
2-(2-Ethoxy-6-fluorophenyl)ethylamine (CAS: 149489-16-7)
- Molecular Formula: C₁₀H₁₄FNO.
- Key Differences :
- Features an ethylamine side chain attached to a 2-ethoxy-6-fluorophenyl group.
- Combines fluorine and ethoxy substituents but lacks the difluoroethoxy group.
- Applications: Potential intermediate in pharmaceutical synthesis, with optimized synthetic routes yielding high efficiency .
Comparative Data Table
Substituent Effects and Implications
Fluorine Content and Electronic Effects: The difluoroethoxy group in 2-(2,2-Difluoroethoxy)-6-fluorophenol introduces strong electron-withdrawing effects, enhancing the compound’s stability and reactivity in electrophilic substitution reactions compared to non-fluorinated analogs like 2-Methoxyethanol .
Steric and Lipophilicity Considerations: The 6-fluoro substituent in 2-(2,2-Difluoroethoxy)-6-fluorophenol adds steric hindrance and lipophilicity, which may influence binding affinity in drug-receptor interactions compared to 2-Fluorophenol, which lacks bulky alkoxy groups .
Functional Group Diversity: Compounds like 2-(2-Ethoxy-6-fluorophenyl)ethylamine demonstrate how amine side chains expand utility in bioactive molecule synthesis, contrasting with the phenolic focus of other analogs .
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